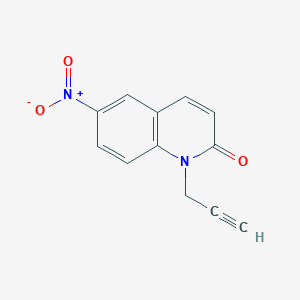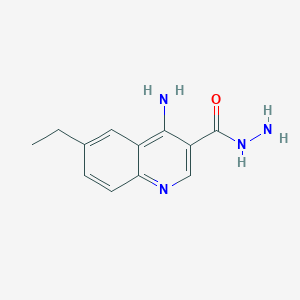
5-(2-Methoxyphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)nicotinamid ist ein Derivat von Nicotinamid, einem Amid-Form von Nicotinsäure (Vitamin B3)Nicotinamid-Derivate sind bekannt für ihre biologischen Aktivitäten wie antibakterielle, antimykotische und entzündungshemmende Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Methoxyphenyl)nicotinamid beinhaltet typischerweise die Kondensation von 2-Methoxyanilin mit Nicotinoylchlorid in Gegenwart einer Base. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und kann kontinuierliche Flussreaktoren oder andere fortschrittliche Techniken zur Steigerung der Effizienz beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Methoxyphenyl)nicotinamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Elektrophile wie Brom oder Chlor in Gegenwart eines Lewis-Säurekatalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation der Methoxygruppe zu einem Hydroxylderivat, während die Reduktion einer Nitrogruppe zu einem Aminerivat führt .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine antibakteriellen und antimykotischen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial als entzündungshemmendes Mittel und seine Rolle bei der Behandlung von Hauterkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Methoxyphenyl)nicotinamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Es wird angenommen, dass es seine Wirkung durch Modulation der Aktivität von Enzymen ausübt, die an Redoxreaktionen und dem Zellstoffwechsel beteiligt sind. Die Verbindung kann auch die Genexpression und Proteinsynthese beeinflussen, was zu den beobachteten biologischen Aktivitäten führt .
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence gene expression and protein synthesis, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-N-(2-chlorphenyl)nicotinamid
- 2-Chlor-N-(3-chlorphenyl)nicotinamid
- 2-Chlor-N-(4-chlorphenyl)nicotinamid
- N-(2-Bromphenyl)-2-chloronicotinamid
Einzigartigkeit
5-(2-Methoxyphenyl)nicotinamid ist aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese funktionelle Gruppe kann die Löslichkeit der Verbindung und ihre Fähigkeit verbessern, mit spezifischen biologischen Zielen zu interagieren, was sie zu einem wertvollen Molekül für weitere Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
1356110-76-3 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
5-(2-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-5-3-2-4-11(12)9-6-10(13(14)16)8-15-7-9/h2-8H,1H3,(H2,14,16) |
InChI-Schlüssel |
UGDGBVCXGWNRHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)










